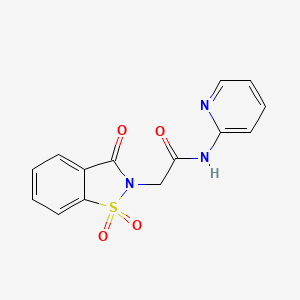

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-2-yl)acetamide

Description

2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-2-yl)acetamide is a heterocyclic compound featuring a benzothiazole-1,1-dioxide-3-one core linked to a pyridin-2-yl group via an acetamide bridge.

Properties

IUPAC Name |

N-pyridin-2-yl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4S/c18-13(16-12-7-3-4-8-15-12)9-17-14(19)10-5-1-2-6-11(10)22(17,20)21/h1-8H,9H2,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGXWEYFXSCNFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-2-yl)acetamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound.

Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzothiazole intermediate.

Oxidation and Functionalization: The final steps involve oxidation to introduce the dioxido group and further functionalization to attach the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiazole and pyridine rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

Research has shown that derivatives of benzothiazole exhibit significant antimicrobial activity. The compound's structure allows it to interact with microbial enzymes, potentially inhibiting their function. For instance, studies indicated that related compounds displayed potent activity against various bacterial strains, making them candidates for developing new antibiotics .

2. Antitumor Activity

Benzothiazole derivatives have also been investigated for their antitumor properties. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. In vitro experiments demonstrated that it could inhibit the proliferation of cancer cell lines, suggesting its potential as a chemotherapeutic agent .

3. Antifungal Effects

Additionally, some derivatives of benzothiazole have shown antifungal activity. This property is particularly relevant in the context of increasing fungal resistance to conventional treatments. The compound could serve as a lead structure for the development of new antifungal agents .

Case Studies

Several case studies have highlighted the applications of this compound in various research settings:

Case Study 1: Antimicrobial Screening

In a recent study published in an analytical chemistry journal, researchers screened a series of benzothiazole derivatives for antimicrobial activity. The results indicated that compounds similar to 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-2-yl)acetamide exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .

Case Study 2: Cancer Cell Line Studies

Another study focused on evaluating the cytotoxic effects of this compound on different cancer cell lines. The findings revealed that it could effectively reduce cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The acetamide nitrogen substituent significantly influences solubility, bioavailability, and target interactions. Key analogs include:

Key Observations :

- Pyridin-2-yl vs.

- Hydroxyphenyl Analog : The 4-hydroxyphenyl derivative (MW 332.33) exhibits improved solubility due to the hydroxyl group, which may enhance bioavailability compared to the target compound .

Analgesic and Anti-inflammatory Effects

- Benzothiazole Core : Substituted N-benzothiazol-2-yl-amides exhibit antimicrobial and antiviral properties, implying the target compound may share similar mechanisms .

Anti-Tubercular Activity

- Dithiocarbamate Derivatives : Analogs like (1,1-dioxido-3-oxo-benzisothiazol-2-yl)methyl dithiocarbamates showed potent activity against Mycobacterium tuberculosis (MIC 0.78 μg/mL) . The pyridin-2-yl substituent’s impact on this activity remains unexplored.

Toxicity Profiles

- Teratogenicity : Simple benzothiazol-2-yl-acetamide derivatives (e.g., 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide) induced teratogenicity in rabbit models, highlighting the need for substituent-specific safety evaluations .

Biological Activity

2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-2-yl)acetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₉H₈N₂O₄S

- Molecular Weight : 240.24 g/mol

- CAS Number : 30763-03-2

- IUPAC Name : 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

The biological activity of this compound is primarily linked to its structure, which includes a benzothiazole moiety known for its pharmacological properties. The compound's mechanism of action can be summarized as follows:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, particularly cyclooxygenases (COX), which are crucial in the synthesis of prostaglandins that mediate inflammation .

- Antimicrobial Activity : Research indicates that derivatives of benzothiazole compounds exhibit antimicrobial properties against various pathogens. The presence of the pyridine group may enhance this activity by improving solubility and bioavailability .

- Antioxidant Properties : The dioxido group contributes to the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress .

Analgesic and Anti-inflammatory Effects

The compound has been categorized under analgesics and non-steroidal anti-inflammatory drugs (NSAIDs). Studies have demonstrated its efficacy in reducing pain and inflammation in animal models. For instance, in a rat model of adjuvant-induced arthritis, it exhibited significant reduction in edema with an effective dose (ED50) of 0.094 mg/kg .

Antimicrobial Studies

In vitro studies have shown that the compound displays activity against Gram-positive and Gram-negative bacteria. Its mechanism includes disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.